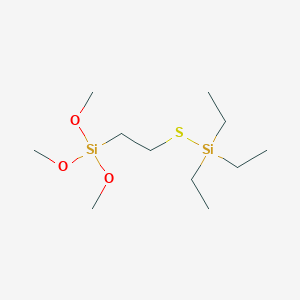
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3,7-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3,7-disilanonane is a chemical compound with a unique structure that includes both silicon and sulfur atoms
Preparation Methods
The synthesis of 7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3,7-disilanonane typically involves the reaction of organosilicon compounds with sulfur-containing reagents. One common method includes the use of diethylsilane and dimethoxysilane as starting materials, which are reacted with sulfur and oxygen sources under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3,7-disilanonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Scientific Research Applications
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3,7-disilanonane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the study of silicon-based life forms and their biochemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Mechanism of Action
The mechanism by which 7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3,7-disilanonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon and sulfur atoms play a crucial role in these interactions, facilitating the formation of stable complexes and enhancing the compound’s reactivity. Pathways involved include the activation of specific signaling cascades and the modulation of enzyme activity .
Comparison with Similar Compounds
Similar compounds to 7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3,7-disilanonane include:
This compound: This compound shares a similar structure but with different substituents, leading to variations in reactivity and applications.
3,7-Dimethyl-6-oxo-octanoic acid: While structurally different, this compound also contains silicon and sulfur atoms, making it useful for comparative studies in organosilicon chemistry.
The uniqueness of this compound lies in its specific arrangement of silicon and sulfur atoms, which imparts distinct chemical properties and reactivity patterns.
Properties
CAS No. |
62924-46-3 |
|---|---|
Molecular Formula |
C11H28O3SSi2 |
Molecular Weight |
296.58 g/mol |
IUPAC Name |
triethyl(2-trimethoxysilylethylsulfanyl)silane |
InChI |
InChI=1S/C11H28O3SSi2/c1-7-16(8-2,9-3)15-10-11-17(12-4,13-5)14-6/h7-11H2,1-6H3 |
InChI Key |
HNEGKOWNPYGWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)SCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















